1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine
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Overview
Description
1-(2,6-Difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine is a complex organic compound characterized by the presence of fluorinated benzenesulfonyl groups attached to a piperidine ring
Preparation Methods
The synthesis of 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the fluorinated benzenesulfonyl chlorides. These intermediates are then reacted with piperidine under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2,6-Difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its fluorinated groups make it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups enhance binding affinity and specificity, allowing for precise modulation of biological pathways.
Comparison with Similar Compounds
Compared to other fluorinated benzenesulfonyl piperidines, 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine is unique due to its specific substitution pattern. Similar compounds include:
- 1-(2,4-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine
- 1-(2,6-difluorobenzenesulfonyl)-3-(3-fluorobenzenesulfonyl)piperidine
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S2/c18-12-6-8-13(9-7-12)26(22,23)14-3-2-10-21(11-14)27(24,25)17-15(19)4-1-5-16(17)20/h1,4-9,14H,2-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPOSPLVOKLNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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